

# Combination of Fangchinoline and Cisplatin: A Synergistic Approach to Cancer Therapy

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## Compound of Interest

Compound Name: Fangchinoline

Cat. No.: B15542281

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The combination of the natural bisbenzylisoquinoline alkaloid, **fangchinoline**, with the conventional chemotherapeutic agent, cisplatin, presents a promising strategy for enhancing anti-cancer efficacy, particularly in ovarian cancer.[1][2] This guide provides a comparative analysis of the synergistic effects of this combination, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Overview of Synergistic Action

Recent studies have highlighted that **fangchinoline** can significantly potentiate the therapeutic effects of cisplatin in ovarian cancer models. The primary mechanism underlying this synergy is the inhibition of Aurora A kinase by **fangchinoline**. [1][2] Aurora A kinase, a serine/threonine kinase crucial for cell cycle progression, is frequently overexpressed in ovarian cancer and is associated with poor prognosis. [1][2] Notably, cisplatin treatment has been observed to increase the expression of Aurora A in ovarian cancer cells, suggesting a potential mechanism for drug resistance. [1][2] By inhibiting Aurora A, **fangchinoline** appears to counteract this resistance mechanism, leading to enhanced cisplatin-induced DNA damage and subsequent cancer cell death. [1][2]

Beyond ovarian cancer, the known mechanisms of **fangchinoline** suggest its potential as a synergistic agent in other malignancies. For instance, in non-small cell lung cancer (NSCLC), **fangchinoline** has been shown to inhibit metastasis by targeting the ROS/Akt-mTOR signaling pathway. [1] Given that cisplatin is a standard treatment for NSCLC, the combination could potentially offer enhanced efficacy by targeting multiple oncogenic pathways. [1] While not

directly studied in combination with cisplatin for glioblastoma, **fangchinoline** has demonstrated the ability to suppress glioblastoma cell growth and invasion by inhibiting Akt activity, warranting further investigation for this combination in accessible tumors.[1]

## Quantitative Data on Synergistic Effects

The synergistic interaction between **fangchinoline** and cisplatin has been quantified in vitro, demonstrating a significant reduction in cancer cell viability compared to either agent alone.

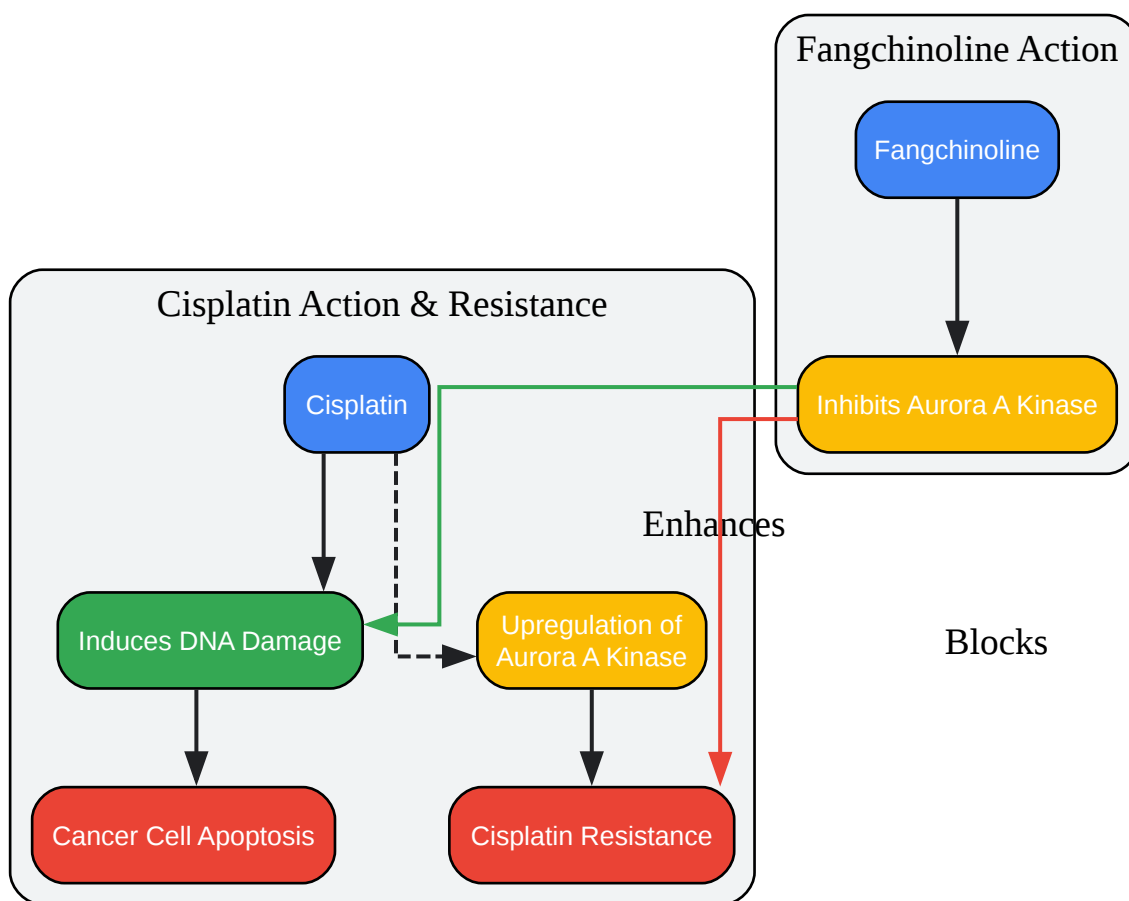
Parameter	Fangchinoline	Cisplatin	Fangchinoline + Cisplatin	Cell Line	Reference
Cell Viability	Reduced	Reduced	Synergistically Reduced	Ovarian Cancer Cell Lines	[2]
Combination Index (CI)	-	-	0.77 (16:1 ratio)	OVCAR-3	[2]
Combination Index (CI)	-	-	0.513 (1:1 ratio)	OVCAR-3	[2]
Combination Index (CI)	-	-	0.78 (0.5:1 ratio)	OVCAR-3	[2]
Cisplatin-DNA Adducts	-	Increased	Significantly Enhanced	OVCAR-3	[2]

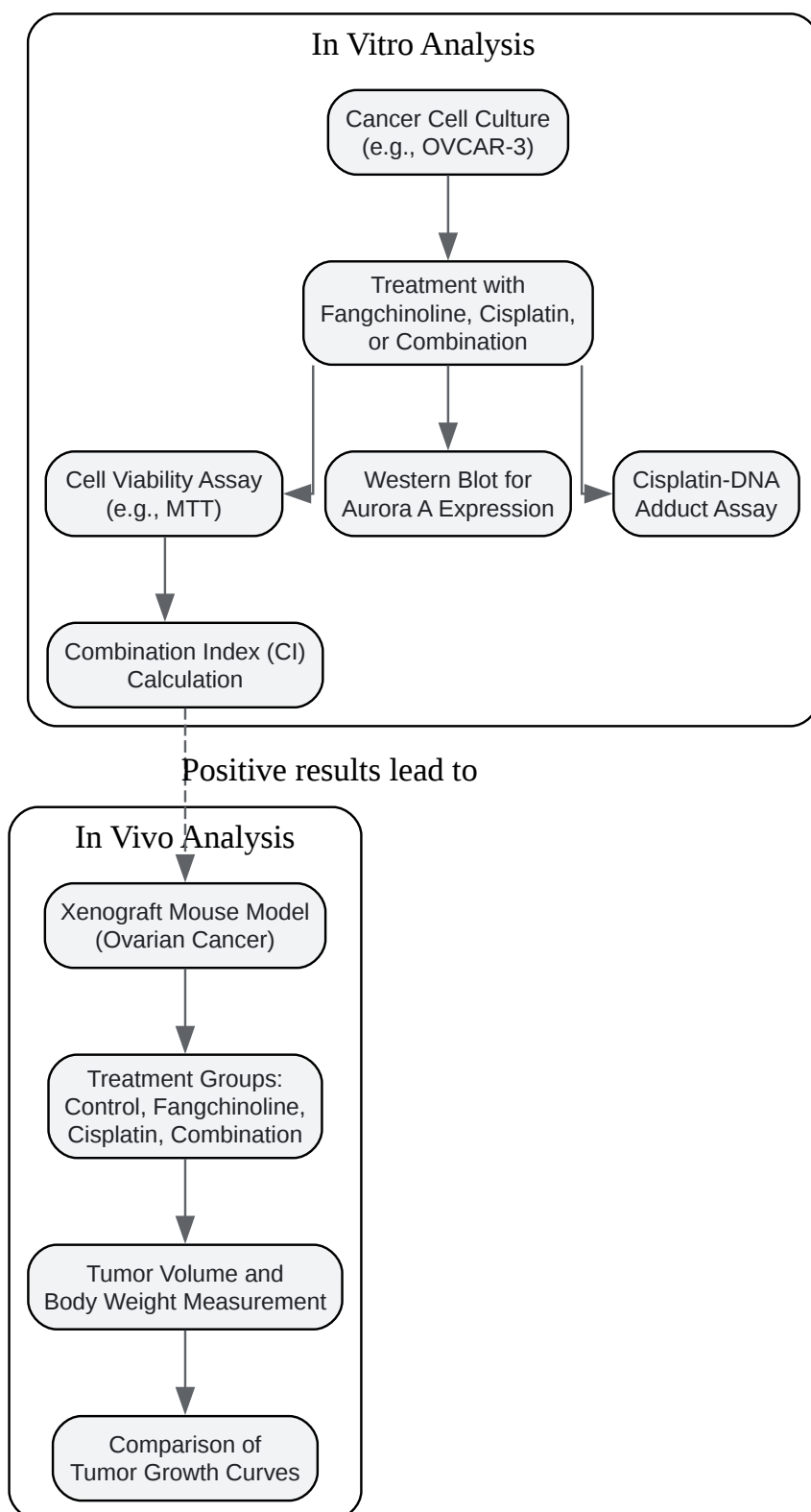
A Combination Index (CI) value of less than 1 indicates a synergistic effect.

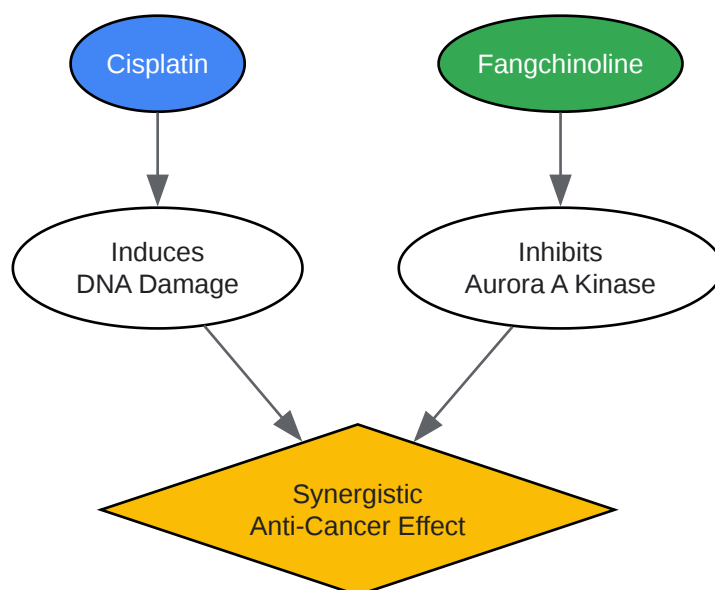
In vivo studies using xenograft models of OVCAR-3 ovarian cancer in mice have further corroborated these findings. The combination treatment of **fangchinoline** (7 mg/kg) and cisplatin (3 mg/kg) administered weekly resulted in a significant enhancement of the anti-cancer effects compared to cisplatin treatment alone, without a noticeable impact on the body weight of the mice.[2]

## Signaling Pathway and Experimental Workflow

The synergistic effect of **fangchinoline** and cisplatin is primarily mediated through the inhibition of the Aurora A kinase pathway, which is often upregulated in cancer cells and contributes to cisplatin resistance.







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## References

- 1. benchchem.com [benchchem.com]
- 2. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
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